molecular formula C7H14N6S2 B579582 pyruvaldehyde bis(n4-methylthiosemicarbazone) CAS No. 19482-79-2

pyruvaldehyde bis(n4-methylthiosemicarbazone)

Cat. No.: B579582
CAS No.: 19482-79-2
M. Wt: 246.351
InChI Key: FOXCNJIXNPPBFV-UHFFFAOYSA-N
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Description

pyruvaldehyde bis(n4-methylthiosemicarbazone) is a chemical compound known for its applications in various scientific fields, including chemistry, biology, and medicine. It is a derivative of pyruvaldehyde and thiosemicarbazone, characterized by its unique structure that allows it to interact with various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyruvaldehyde bis(n4-methylthiosemicarbazone) typically involves the reaction of pyruvaldehyde with N4,N4-dimethylthiosemicarbazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of pyruvaldehyde bis(n4-methylthiosemicarbazone) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

pyruvaldehyde bis(n4-methylthiosemicarbazone) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives .

Scientific Research Applications

Chemistry

In chemistry, pyruvaldehyde bis(n4-methylthiosemicarbazone) is used as a reagent in various synthetic reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the synthesis of other compounds .

Biology

In biological research, the compound is used to study cellular processes and interactions. Its ability to interact with biological molecules makes it a useful tool in understanding cellular mechanisms and pathways .

Medicine

In medicine, pyruvaldehyde bis(n4-methylthiosemicarbazone) has been explored for its potential therapeutic applications. It has shown promise in inhibiting tumor growth and is being investigated for its use in cancer treatment .

Industry

In the industrial sector, the compound is used in the production of various chemical products. Its versatility and reactivity make it a valuable component in industrial chemical processes .

Mechanism of Action

The mechanism of action of pyruvaldehyde bis(n4-methylthiosemicarbazone) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can interfere with cellular processes. In cancer treatment, it is believed to inhibit tumor growth by disrupting the function of essential enzymes and proteins in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

pyruvaldehyde bis(n4-methylthiosemicarbazone) is unique due to its specific structure and reactivity. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

1-methyl-3-[(E)-[(1E)-1-(methylcarbamothioylhydrazinylidene)propan-2-ylidene]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6S2/c1-5(11-13-7(15)9-3)4-10-12-6(14)8-2/h4H,1-3H3,(H2,8,12,14)(H2,9,13,15)/b10-4+,11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXRMMJOMMTPKJ-ZVSIBQGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NC)C=NNC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)NC)/C=N/NC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673-68-7
Record name Pyruvaldehyde bis(N4,N4-dimethylthiosemicarbazone)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PTSM
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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